molecular formula C11H12O B583946 2-methyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 1346601-79-3

2-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B583946
CAS No.: 1346601-79-3
M. Wt: 166.17
InChI Key: GANIBVZSZGNMNB-PBZDKDNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,4-dihydro-2H-naphthalen-1-one (CAS: 1590-08-5), also known as 2-methyl-1-tetralone, is a bicyclic ketone with a methyl substituent at the 2-position of the partially hydrogenated naphthalene ring. Its molecular formula is C₁₁H₁₂O, and it serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules . The compound’s structure combines aromatic and alicyclic features, making it a versatile scaffold for derivatization. Its synthetic utility is underscored by its role in producing antiviral agents, antitumor compounds, and chiral ligands like BINOL derivatives .

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i4+1,6+1,7+1,8+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANIBVZSZGNMNB-MEHVTQSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]1[13CH2][13CH2][13C]2=[13CH]C=CC=C2[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methyl-1-tetralone involves a one-pot method that includes hydrogen drawing and methylation of 1-tetralone. The conventional methylation reagent, methyl iodide, is replaced with methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide to generate 1-tetralone-2-methyl formate . The reaction proceeds with hydrobromic acid, and the product is collected through reduced pressure distillation, resulting in 2-methyl-1-tetralone with a high yield of 84.3% .

Industrial Production Methods

Industrial production methods for 2-methyl-1-tetralone-13C6 are not explicitly detailed in the available literature. the synthesis likely follows similar routes as the laboratory preparation, with additional steps to incorporate the carbon-13 isotope.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-3,4-dihydro-2H-naphthalen-1-one is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-1-tetralone-13C6 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for detailed tracking of the compound’s distribution and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled compound .

Comparison with Similar Compounds

Alkyl-Substituted Tetralones

  • 3-Methyltetral-1-one (3-methyl-3,4-dihydro-2H-naphthalen-1-one):

    • Key Difference : Methyl group at the 3-position instead of 2.
    • Impact : Alters steric and electronic environments, influencing reactivity in cyclization and substitution reactions. Used in synthesizing HIV antiviral agents and tumor-active compounds .
    • Molecular Formula : C₁₁H₁₂O (same as 2-methyl derivative).
  • 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one: Substituents: Two methyl groups at the 4-position. Used in dipolar-1,3 cycloadditions . CAS: 2979-69-3; Molecular Formula: C₁₂H₁₄O .

Hydroxy- and Methoxy-Substituted Tetralones

  • 4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one :

    • Substituents : Multiple oxygenated groups (hydroxy, methoxy, hydroxyethyl).
    • Impact : Enhances polarity and hydrogen-bonding capacity, improving water solubility. Displays significant antifungal activity against E. repens and U. violaceus in agar diffusion assays (50 μg level) .
    • Molecular Formula : C₁₃H₁₆O₅; Optical Rotation : [α]²⁰D = +28.0 (MeOH) .
  • Emmotin A :

    • Substituents : Hydroxy and methoxymethyl groups.
    • Impact : Polar functional groups enhance bioavailability. Predicted to interact with enzymes like cytochrome P450 and kinases .
    • Molecular Formula : C₁₆H₂₂O₄; Molecular Weight : 278.34 g/mol .

Halogenated Tetralones

  • 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one :

    • Substituents : Fluorine atoms at C5 and C5.
    • Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity. Used in antibiotics, pesticides, and dyes .
    • Physical Properties : White solid, high melting point, insoluble in water .
  • 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one :

    • Substituents : Bromine at C7, dimethyl at C4.
    • Impact : Bromine facilitates nucleophilic substitution reactions. Predicted boiling point: 325.7±31.0°C; density: 1.511 g/cm³ .
    • CAS : 166978-46-7; Molecular Formula : C₁₂H₁₃BrO .

Comparative Data Table

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1590-08-5 Methyl at C2 C₁₁H₁₂O 160.21 Synthetic intermediate for pharmaceuticals
4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one - Hydroxy, methoxy, hydroxyethyl C₁₃H₁₆O₅ 252.26 Antifungal activity (agar diffusion assays)
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one - Difluoro at C5, C7 C₁₀H₈F₂O 182.17 Intermediate for antibiotics, pesticides
7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one 166978-46-7 Bromo at C7, dimethyl at C4 C₁₂H₁₃BrO 265.14 Halogenated reagent in organic synthesis
2-(Hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one 10345-67-2 Hydroxymethyl at C2 C₁₁H₁₂O₂ 176.21 High polarity (TPSA: 66.80 Ų)

Key Research Findings

  • Antifungal Activity : Oxygenated derivatives like 4,8-dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one exhibit potent antifungal properties, likely due to hydrogen-bonding interactions with microbial targets .
  • Synthetic Utility : Alkyl-substituted tetralones (e.g., 2-methyl and 3-methyl derivatives) are critical intermediates in drug discovery, enabling access to complex molecules via Friedel-Crafts alkylation and Diels-Alder reactions .
  • Halogen Effects : Bromine and fluorine substituents enhance electrophilicity and metabolic stability, expanding applications in agrochemicals and materials science .

Biological Activity

2-Methyl-3,4-dihydro-2H-naphthalen-1-one, also known as 2-methyl-1-tetralone, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H10OC_{11}H_{10}O. Its structure features a naphthalene ring system with a ketone functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, a study indicated that naphthalene derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for certain compounds .

CompoundActivityMIC (µg/mL)
This compoundS. aureus1
This compoundE. faecium2

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, in Caco-2 colon cancer cells, the compound demonstrated a reduction in cell viability by over 30% at specific concentrations . The mechanism appears to involve the induction of apoptosis and modulation of cell signaling pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The ketone group can undergo metabolic transformations that lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and induce cell death in pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study explored the efficacy of synthesized derivatives of this compound against resistant bacterial strains. The results showed that certain modifications to the naphthalene structure enhanced antimicrobial activity significantly compared to the parent compound .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The study reported that specific derivatives exhibited potent antiproliferative effects, with IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines . The compounds induced significant apoptosis through reactive oxygen species (ROS) generation.

Q & A

Q. How do solvent polarity and temperature affect cyclization reactions of dihydronaphthalenone precursors?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization via stabilization of transition states. For tricyclic derivatives, heating at 80–100°C in THF with BF₃·Et₂O as a Lewis acid accelerates ring closure, as seen in tricyclo[4.2.1.0²,⁵]nonane syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.